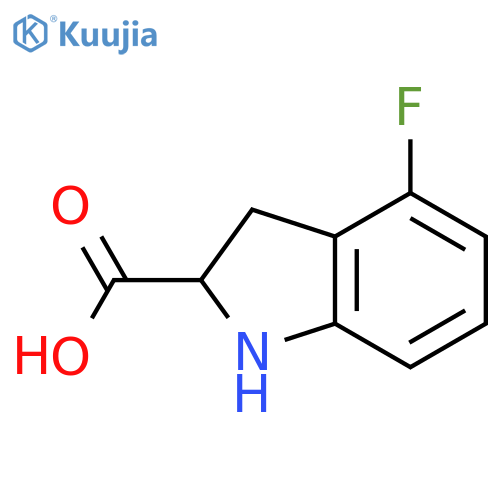

Cas no 899825-88-8 (4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid)

899825-88-8 structure

商品名:4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-2-carboxylic acid, 4-fluoro-2,3-dihydro-

- 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

-

- インチ: 1S/C9H8FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)

- InChIKey: ABFLJRNQUSTZQI-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C(F)=CC=C2)CC1C(O)=O

計算された属性

- せいみつぶんしりょう: 181.05390666g/mol

- どういたいしつりょう: 181.05390666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-151425-0.5g |

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |

899825-88-8 | 0.5g |

$1440.0 | 2023-02-14 | ||

| Enamine | EN300-151425-1.0g |

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |

899825-88-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-151425-0.25g |

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |

899825-88-8 | 0.25g |

$1381.0 | 2023-02-14 | ||

| Enamine | EN300-151425-10.0g |

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |

899825-88-8 | 10.0g |

$6450.0 | 2023-02-14 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00985985-1g |

4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |

899825-88-8 | 95% | 1g |

¥7441.0 | 2024-04-17 | |

| Enamine | EN300-151425-2.5g |

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |

899825-88-8 | 2.5g |

$2940.0 | 2023-02-14 | ||

| Enamine | EN300-151425-5.0g |

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |

899825-88-8 | 5.0g |

$4349.0 | 2023-02-14 | ||

| Enamine | EN300-151425-500mg |

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |

899825-88-8 | 500mg |

$1440.0 | 2023-09-27 | ||

| Enamine | EN300-151425-50mg |

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |

899825-88-8 | 50mg |

$1261.0 | 2023-09-27 | ||

| Enamine | EN300-151425-100mg |

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |

899825-88-8 | 100mg |

$1320.0 | 2023-09-27 |

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

899825-88-8 (4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid) 関連製品

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:899825-88-8)4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):976.0